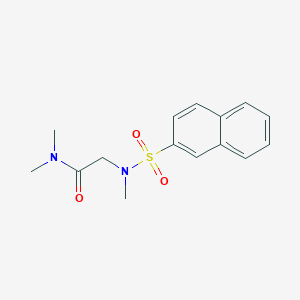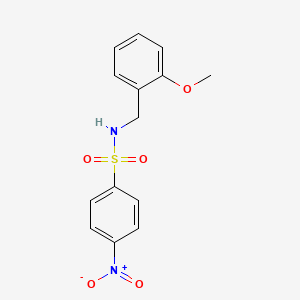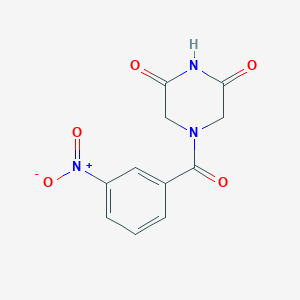
4-(3-nitrobenzoyl)-2,6-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrobenzoyl)-2,6-piperazinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is also known as NBD-Cl, and it is commonly used as a fluorescent labeling agent for proteins and nucleic acids.
作用機序
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD-Cl molecule to the target protein or nucleic acid. This covalent attachment results in the formation of a fluorescent conjugate, which can be detected and quantified using fluorescence spectroscopy. The fluorescence emitted by the conjugate is proportional to the amount of NBD-Cl attached to the target molecule, allowing for the measurement of protein or nucleic acid concentration.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is considered safe for use in scientific research and has been extensively tested for toxicity.
実験室実験の利点と制限
The advantages of using NBD-Cl in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a wide range of proteins and nucleic acids, making it a valuable tool for studying various biological processes. Additionally, NBD-Cl is stable, easy to use, and cost-effective.
The limitations of using NBD-Cl in lab experiments include its potential for interfering with protein function and its sensitivity to environmental factors such as pH and temperature. Additionally, NBD-Cl is not suitable for use in live-cell imaging due to its low photostability.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new labeling strategies that minimize the potential for interfering with protein function. Another direction is the use of NBD-Cl in combination with other labeling agents to study complex biological systems. Additionally, there is a need for the development of new imaging techniques that can overcome the limitations of NBD-Cl in live-cell imaging. Finally, there is a need for further research into the potential applications of NBD-Cl in drug discovery and development.
Conclusion:
In conclusion, 4-(3-nitrobenzoyl)-2,6-piperazinedione, or NBD-Cl, is a valuable tool for studying various biological processes. Its high sensitivity, specificity, and versatility make it an essential component of many scientific research projects. While there are limitations to its use, ongoing research is focused on developing new strategies to overcome these limitations and expand the potential applications of NBD-Cl in scientific research.
合成法
The synthesis method of 4-(3-nitrobenzoyl)-2,6-piperazinedione involves the reaction of 3-nitrophthalic anhydride with 1,2-diaminopropane. This reaction results in the formation of the intermediate compound, which is then treated with thionyl chloride to obtain the final product, NBD-Cl. This method has been optimized to achieve a high yield of NBD-Cl, making it an efficient and cost-effective process.
科学的研究の応用
NBD-Cl has various scientific research applications, with its most significant use being as a fluorescent labeling agent for proteins and nucleic acids. It is used to study protein-protein interactions, protein folding, and protein trafficking. NBD-Cl is also used to study DNA structure and dynamics, DNA-protein interactions, and RNA secondary structure. Additionally, NBD-Cl is used to study membrane dynamics, lipid-protein interactions, and vesicle trafficking.
特性
IUPAC Name |
4-(3-nitrobenzoyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUOIZHMKRYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)



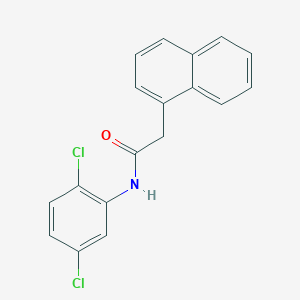
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
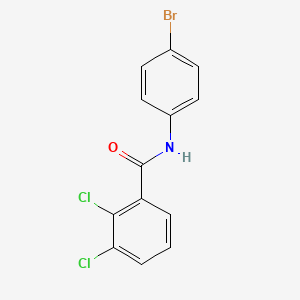
![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)
